

An In-depth Technical Guide to the Pseudomonine Siderophore Biosynthesis Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pseudomonine*

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Introduction

Pseudomonine is a siderophore produced by certain strains of *Pseudomonas fluorescens*, such as the biocontrol strain WCS374, to facilitate iron acquisition in iron-limited environments. As a high-affinity iron chelator, **pseudomonine** plays a crucial role in the bacterium's survival and its interactions with other microorganisms and host plants. The biosynthesis of this complex molecule involves a sophisticated enzymatic pathway encoded by the pms gene cluster. This technical guide provides a comprehensive overview of the **pseudomonine** biosynthesis pathway, including its genetic organization, enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

Genetic Organization of the Pseudomonine Biosynthesis Gene Cluster

The biosynthesis of **pseudomonine** is orchestrated by the pms gene cluster. In *Pseudomonas fluorescens* WCS374, this cluster has been identified and characterized. The core genes involved in the synthesis of the **pseudomonine** backbone are organized in an operon, pmsCEAB.^[1] Other genes, including those encoding non-ribosomal peptide synthetases (NRPSs), are also part of the larger pms cluster.

Table 1: Genes of the pms Cluster and Their Putative Functions

Gene	Encoded Protein	Putative Function in Pseudomonine Biosynthesis
pmsC	Isochorismate synthase	Catalyzes the conversion of chorismate to isochorismate, the first step in the biosynthesis of the salicylic acid moiety. [1]
pmsB	Isochorismate-pyruvate lyase	Catalyzes the conversion of isochorismate to salicylic acid and pyruvate. [1]
pmsA	Histidine decarboxylase	Catalyzes the decarboxylation of L-histidine to produce histamine, a precursor of the pseudomonine molecule. [1]
pmsE	Non-ribosomal peptide synthetase (NRPS)	Involved in the activation and incorporation of precursor molecules (salicylic acid, histamine, and others) into the growing pseudomonine structure.
pmsD	Non-ribosomal peptide synthetase (NRPS)	Likely involved in the assembly of the peptide backbone of pseudomonine.
pmsG	Non-ribosomal peptide synthetase (NRPS)	Likely involved in the assembly of the peptide backbone of pseudomonine.
pmsF	Putative formyltransferase	Potentially involved in the formylation of a precursor molecule.

The Pseudomonine Biosynthesis Pathway

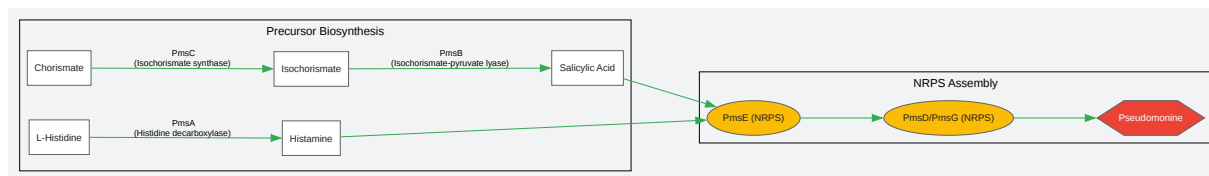
The biosynthesis of **pseudomonine** is a multi-step process that begins with the synthesis of its precursor molecules: salicylic acid and histamine. These precursors are then assembled by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).

Precursor Biosynthesis

- **Salicylic Acid Synthesis:** The pathway initiates with the conversion of chorismate, a key intermediate in the shikimate pathway, to salicylic acid. This two-step process is catalyzed by the enzymes PmsC and PmsB.
 - **Chorismate to Isochorismate:** PmsC, an isochorismate synthase, converts chorismate to isochorismate.[\[1\]](#)
 - **Isochorismate to Salicylic Acid:** PmsB, an isochorismate-pyruvate lyase, then converts isochorismate to salicylic acid and pyruvate.[\[1\]](#)
- **Histamine Synthesis:** The second precursor, histamine, is synthesized from the amino acid L-histidine through a decarboxylation reaction catalyzed by the enzyme PmsA, a histidine decarboxylase.[\[1\]](#)

Assembly by Non-Ribosomal Peptide Synthetases (NRPSs)

The assembly of the final **pseudomonine** molecule from its precursors is carried out by a series of multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs), including PmsE, PmsD, and PmsG. These enzymes function as an assembly line, activating and sequentially adding the precursor molecules to form the final complex structure. The exact order of assembly and the specific roles of each NRPS module are still under investigation.



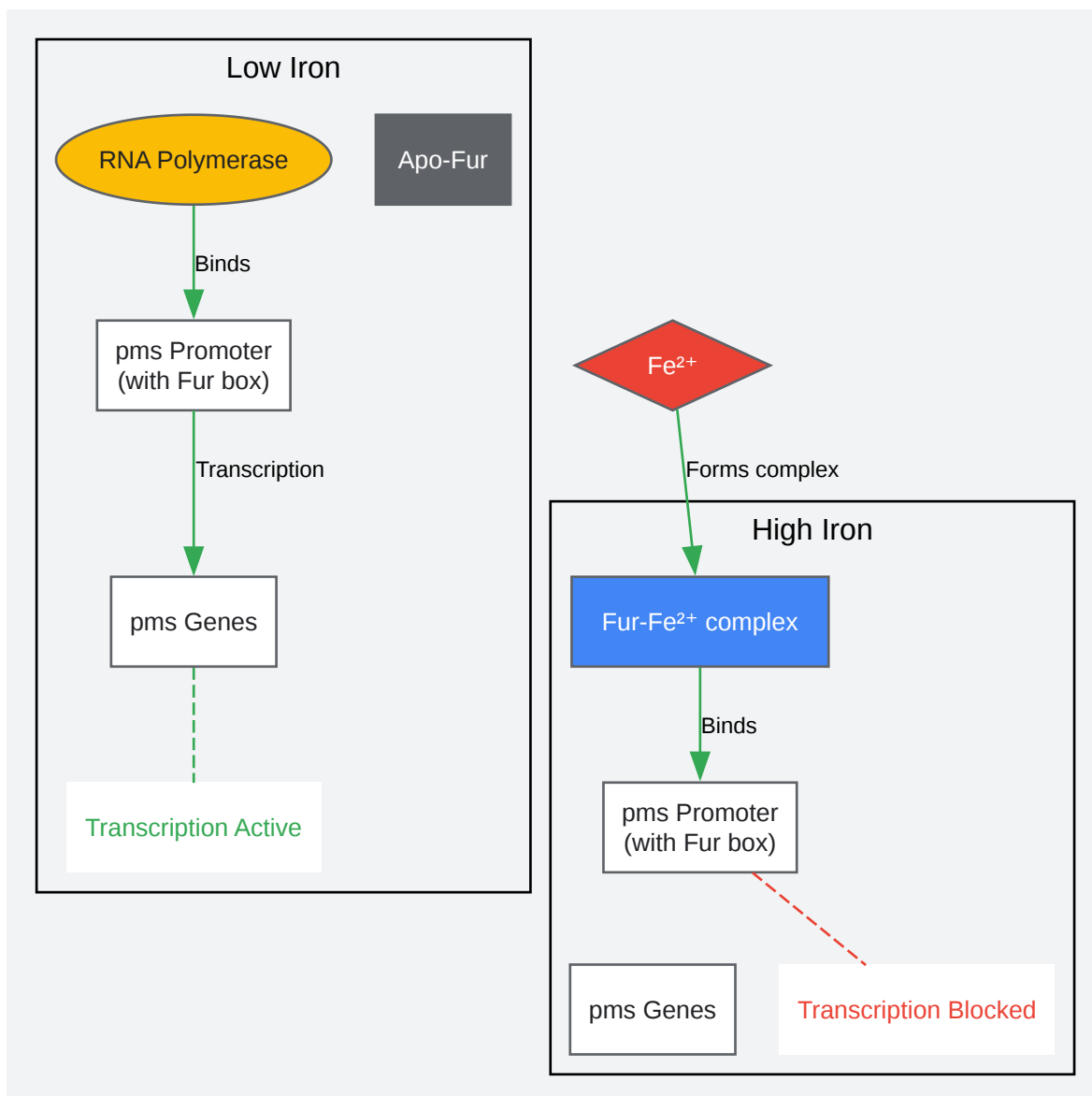
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A simplified diagram of the **pseudomonine** biosynthesis pathway.

Regulation of Pseudomonine Biosynthesis

The production of **pseudomonine** is tightly regulated in response to iron availability. Under iron-replete conditions, the expression of the pms gene cluster is repressed, while under iron-limiting conditions, its expression is induced. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

In the presence of ferrous iron (Fe^{2+}), the Fur protein binds to specific DNA sequences known as "Fur boxes" or "iron boxes" located in the promoter region of iron-regulated genes, including the pms operon. This binding blocks the transcription of these genes.^[1] When iron is scarce, the Fur protein does not bind to DNA, allowing for the transcription of the pms genes and the subsequent biosynthesis of **pseudomonine**. Two putative iron boxes have been identified upstream of the pmsC gene in *P. fluorescens* WCS374.^[1]



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Regulation of the pms operon by the Fur protein in response to iron levels.

Quantitative Data

Quantitative analysis of **pseudomonine** production and the kinetics of its biosynthetic enzymes are crucial for understanding the efficiency of the pathway. The following tables summarize available quantitative data. It is important to note that specific kinetic data for the Pms enzymes are limited, and thus, data from homologous enzymes are provided as representative values.

Table 2: **Pseudomonine** Production by *Pseudomonas fluorescens* WCS374r

Condition	Pseudomonine Production (μM)	Reference
Iron-limited SSM medium	~120	[2]
Iron-supplemented medium	Not detected	[2]

Table 3: Representative Enzyme Kinetic Parameters

Enzyme (Homolog)	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Reference
PchA (P. aeruginosa)	Chorismate	42 \pm 2	0.00070 \pm 0.00001	17 \pm 1	[3]
PchB (P. aeruginosa)	Isochorismate	-	-	-	[3]
AtICS1 (A. thaliana)	Chorismate	41.5	0.645	1.55 x 10 ⁴	[1]

Note: PchA is a homolog of PmsC, and PchB is a homolog of PmsB. AtICS1 is an isochorismate synthase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the **pseudomonine** biosynthesis pathway.

Quantification of Siderophore Production (Chrome Azurol S - CAS Assay)

The CAS assay is a universal method for detecting and quantifying siderophores.

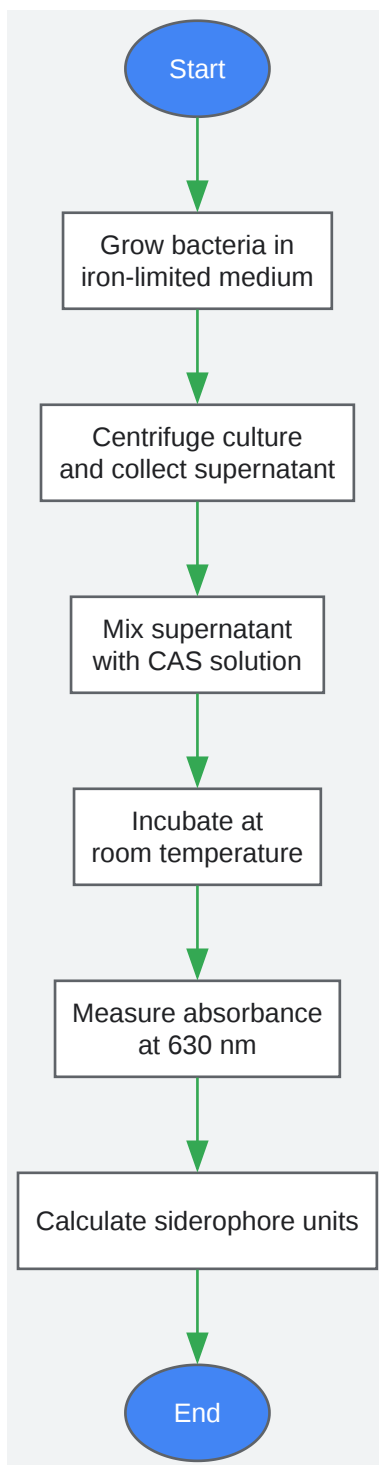
Materials:

- CAS agar plates or CAS solution

- Bacterial culture supernatant
- Spectrophotometer

Protocol (Liquid Assay):

- Grow the bacterial strain in iron-limited medium.
- Centrifuge the culture to pellet the cells and collect the supernatant.
- Mix the culture supernatant with an equal volume of CAS assay solution.
- Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).
- Measure the absorbance at 630 nm.
- Calculate the percentage of siderophore units using the formula: $[(Ar - As) / Ar] * 100$, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).



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Workflow for the Chrome Azurol S (CAS) liquid assay.

Construction of a Gene Knockout Mutant (e.g., pmsB)

Creating gene-specific knockout mutants is essential for functional analysis. This protocol describes a general method using a suicide vector and homologous recombination.

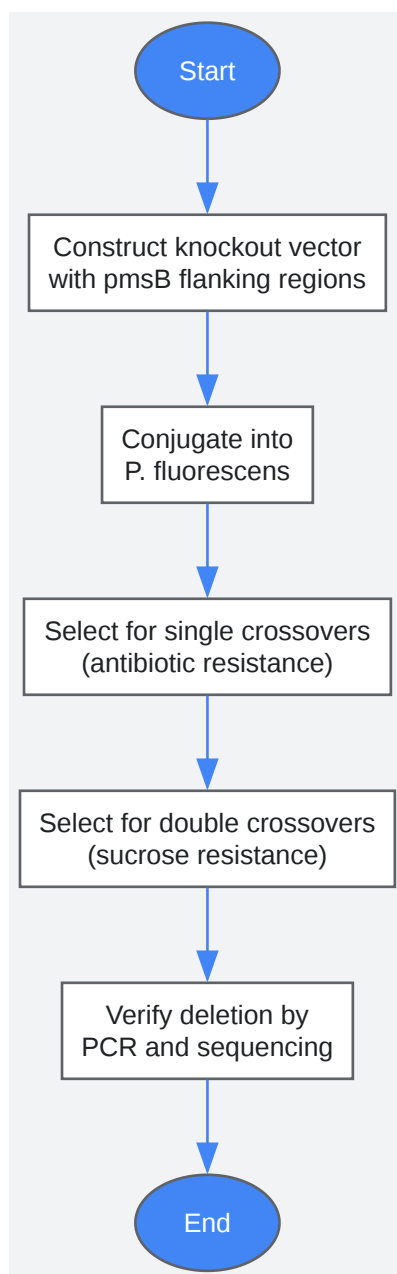
Materials:

- *P. fluorescens* WCS374 genomic DNA
- Suicide vector (e.g., pEX18Tc)
- *E. coli* cloning and donor strains
- Primers for amplifying flanking regions of *pmsB*
- Restriction enzymes and DNA ligase
- Antibiotics and sucrose for selection

Protocol:

- Construct the knockout vector:
 - Amplify the upstream and downstream flanking regions of the *pmsB* gene from *P. fluorescens* WCS374 genomic DNA using PCR.
 - Clone these flanking regions into a suicide vector, creating an in-frame deletion of the *pmsB* gene.
- Conjugation:
 - Transform the knockout vector into an *E. coli* donor strain.
 - Mate the donor strain with the recipient *P. fluorescens* WCS374.
- Selection of Single Crossovers (Merodiploids):
 - Select for *P. fluorescens* cells that have integrated the suicide vector into their chromosome by plating on a medium containing an antibiotic to which the vector confers resistance.

- Selection of Double Crossovers (Knockout Mutants):
 - Culture the merodiploids in a medium without antibiotic selection.
 - Plate the culture on a medium containing sucrose. The *sacB* gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will survive.
- Verification:
 - Screen the sucrose-resistant colonies by PCR and DNA sequencing to confirm the deletion of the *pmsB* gene.



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Workflow for creating a gene knockout mutant via homologous recombination.

Heterologous Expression and Purification of a His-tagged Pms Protein (e.g., PmsC)

Recombinant production of biosynthetic enzymes allows for their detailed biochemical characterization.

Materials:

- Expression vector (e.g., pET vector)
- E. coli expression strain (e.g., BL21(DE3))
- Primers for amplifying the pmsC gene
- IPTG for induction
- Ni-NTA affinity chromatography column
- Buffers for lysis, washing, and elution

Protocol:

- Cloning:
 - Amplify the pmsC gene from *P. fluorescens* WCS374 genomic DNA and clone it into an expression vector containing a His-tag sequence.
- Expression:
 - Transform the expression vector into an E. coli expression strain.
 - Grow the culture to mid-log phase and induce protein expression with IPTG.
- Lysis:
 - Harvest the cells by centrifugation and resuspend them in lysis buffer.
 - Lyse the cells by sonication or using a French press.
- Purification:
 - Clarify the lysate by centrifugation.
 - Load the supernatant onto a Ni-NTA column.

- Wash the column with wash buffer to remove unbound proteins.
- Elute the His-tagged PmsC protein with elution buffer containing imidazole.
- Analysis:
 - Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of the pms genes under different conditions.

Materials:

- RNA extraction kit
- Reverse transcriptase
- qPCR instrument and reagents (e.g., SYBR Green)
- Primers specific for the target pms gene and a housekeeping gene

Protocol:

- RNA Extraction:
 - Grow *P. fluorescens* under the desired conditions (e.g., iron-replete vs. iron-limited).
 - Extract total RNA from the bacterial cells.
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using reverse transcriptase.
- qPCR:
 - Perform qPCR using primers for the target pms gene and a housekeeping gene for normalization.

- Data Analysis:
 - Calculate the relative expression of the target gene using the $\Delta\Delta C_t$ method.

LC-MS/MS Analysis of Pseudomonine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of secondary metabolites like **pseudomonine**.

Materials:

- LC-MS/MS system
- C18 reverse-phase column
- Solvents for mobile phase (e.g., water, acetonitrile, formic acid)
- Bacterial culture supernatant

Protocol:

- Sample Preparation:
 - Grow *P. fluorescens* in iron-limited medium and collect the supernatant.
 - Filter the supernatant to remove any remaining cells.
- LC Separation:
 - Inject the sample onto a C18 column.
 - Separate the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.
- MS/MS Analysis:
 - Analyze the eluting compounds using an electrospray ionization (ESI) source in positive ion mode.

- Perform tandem mass spectrometry (MS/MS) on the ion corresponding to the mass of **pseudomonine** to obtain its fragmentation pattern.
- Data Analysis:
 - Analyze the fragmentation pattern to confirm the structure of **pseudomonine**.

Conclusion

The **pseudomonine** biosynthesis pathway in *Pseudomonas fluorescens* is a fascinating and complex process that is critical for the bacterium's ability to thrive in iron-poor environments. This technical guide has provided a detailed overview of the genetic and biochemical basis of this pathway, its regulation, and the experimental methods used for its study. A deeper understanding of this pathway not only sheds light on microbial iron metabolism but also opens avenues for the development of novel antimicrobial agents and plant-growth-promoting strategies. Further research is needed to fully elucidate the intricate details of the NRPS-mediated assembly and to explore the full biotechnological potential of **pseudomonine** and its biosynthetic machinery.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pseudomonine Siderophore Biosynthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214346#pseudomonine-siderophore-biosynthesis-pathway]

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